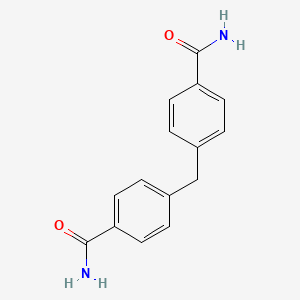
4-((4-Carbamoylphenyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Carbamoylphenyl)methyl)benzamide is an organic compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a carbamoyl group. It is a significant intermediate in the synthesis of various industrial and pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carbamoylphenyl)methyl)benzamide can be achieved through a two-step reaction process. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The second step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
For industrial production, the synthesis is optimized to improve yields and procedures. The reaction is typically carried out in dichloromethane with a base, and the overall yield can be higher than 78% . This method is designed to be safe, inexpensive, and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Carbamoylphenyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((4-Carbamoylphenyl)methyl)benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((4-Carbamoylphenyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-((4-Carbamoylphenyl)methyl)benzamide can be compared with other similar compounds, such as:
Para-aminobenzoic acid (PABA): PABA is a commonly used building block in pharmaceuticals and has similar structural features.
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: This compound has shown significant biological activity and is structurally related to this compound.
2,3-Dimethoxybenzamide: This compound is used in various industrial applications and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in different fields.
Propiedades
Número CAS |
47004-70-6 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-[(4-carbamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
Clave InChI |
PSMROHUITDXCIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


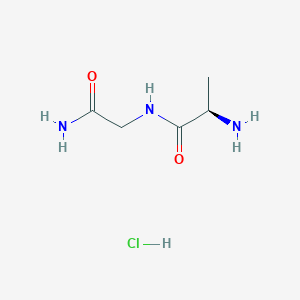

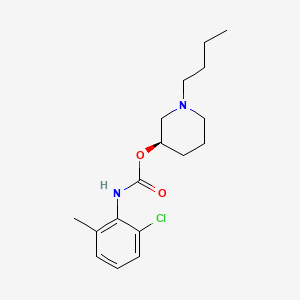


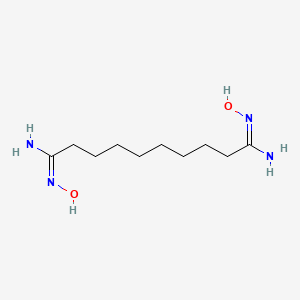
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
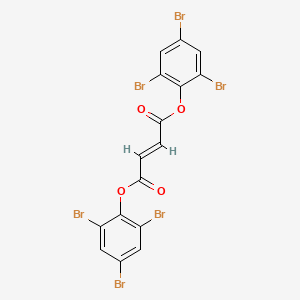
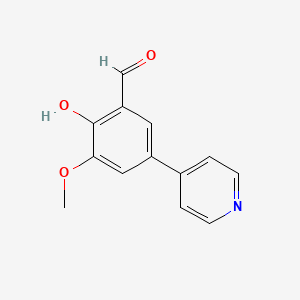
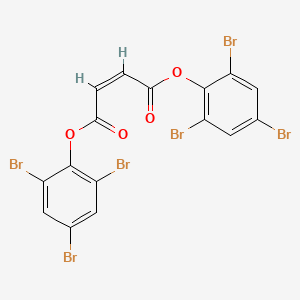
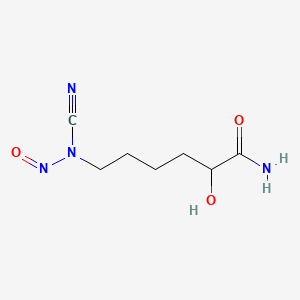
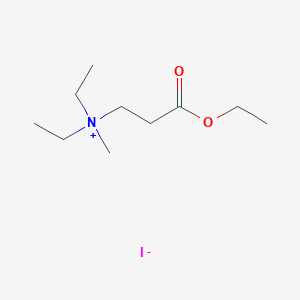
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)

